
Benzaldehyde, 4-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-isothiocyanato- is a derivative of Benzaldehyde . Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor, and is commonly used in cherry-flavored sodas .
Synthesis Analysis
A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The synthesized ligand and complex were characterized by physicochemical and spectroscopic techniques . The geometry around the central metal atom in MoO2L·DMF was distorted octahedral as revealed by the data collected from diffraction studies .Chemical Reactions Analysis
The composition of benzaldehyde within the Pd/Al2O3 catalyst during reaction in different solvents was obtained using the calibration plots . A discrepancy between theoretical and experimental values of the rotational barrier in benzaldehyde has been observed .Physical And Chemical Properties Analysis
Benzaldehyde is a colorless or slightly yellow liquid with a characteristic odor of bitter almonds . It has a chemical formula of C7H6O, a molecular weight of 106.12 g/mol, and a density of 1.045 g/cm3 at 25°C . The melting point of this compound is -26 °C, its boiling point is 178-179°C, and the ignition temperature is 190°C .Mécanisme D'action
Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
Safety and Hazards
Orientations Futures
Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Recent advances in the synthesis of isothiocyanates using elemental sulfur highlight the potential for future research directions .
Propriétés
Numéro CAS |
16534-85-3 |
|---|---|
Nom du produit |
Benzaldehyde, 4-isothiocyanato- |
Formule moléculaire |
C8H5NOS |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
4-isothiocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |
Clé InChI |
SKHHEIODGHNYBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=C=S |
SMILES canonique |
C1=CC(=CC=C1C=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6-[1,1':3',1''-terphenyl]-5'-yl-1,3,5-Triazine](/img/structure/B3187628.png)
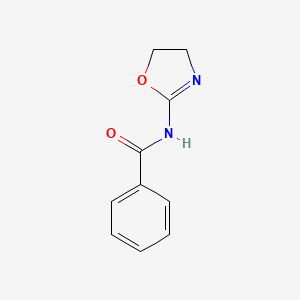
![2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine](/img/structure/B3187643.png)
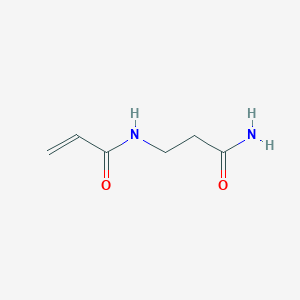
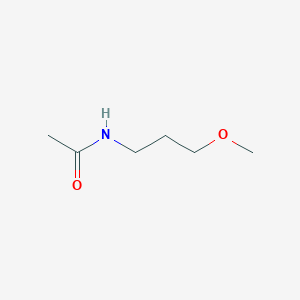
![7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B3187666.png)

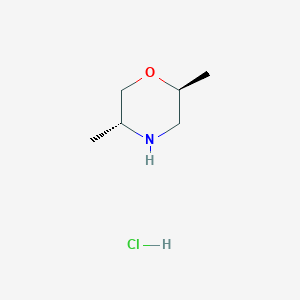

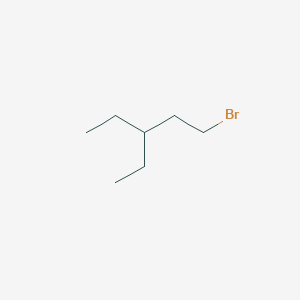
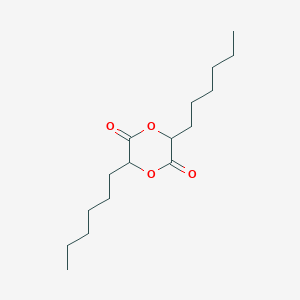
amine](/img/structure/B3187709.png)
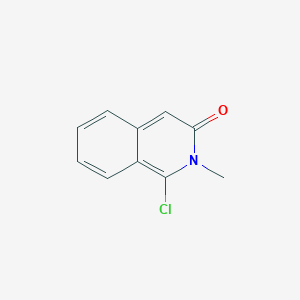
![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)